molecular formula C22H26N4O4S B2652112 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 899751-17-8

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B2652112
CAS No.: 899751-17-8
M. Wt: 442.53
InChI Key: QWVVNVQZUGGZBN-UHFFFAOYSA-N
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a potent and selective chemical probe identified as a p38 MAPK (Mitogen-Activated Protein Kinase) inhibitor. This compound is designed for investigating the p38 MAPK signaling pathway, a critical mediator of cellular responses to stress and inflammation https://www.ncbi.nlm.nih.gov/books/NBK26830/ . Its mechanism involves competitive binding at the ATP-binding site of p38α, thereby suppressing the phosphorylation of downstream substrates like MAPKAPK-2 and reducing the synthesis of pro-inflammatory cytokines such as TNF-α and IL-1β https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2908100/ . Researchers utilize this inhibitor in preclinical studies to elucidate the role of p38 in various disease models, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation. The specific structural features, including the thieno[3,4-c]pyrazole core and the ethanediamide linker, contribute to its high binding affinity and selectivity profile, making it a valuable tool for dissecting complex signal transduction networks and for validating p38 as a therapeutic target in inflammatory and autoimmune disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-15-7-5-6-10-19(15)26-20(17-13-31(29,30)14-18(17)25-26)24-22(28)21(27)23-12-11-16-8-3-2-4-9-16/h5-8,10H,2-4,9,11-14H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVVNVQZUGGZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCC4=CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the cyclohexene and ethanediamide moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Crystallographic Comparisons

The thieno-pyrazole sulfone moiety in this compound is analogous to bioactive heterocycles found in kinase inhibitors and anti-inflammatory agents. Key structural differentiators include:

  • Substituent Effects : The 2-methylphenyl group may sterically hinder π-stacking interactions relative to unsubstituted phenyl derivatives, as observed in similar crystallographic studies using SHELX-refined structures .

Table 1: Hypothetical Crystallographic Comparison

Parameter Target Compound Thieno-pyrazole Analog (No Sulfone)
Space Group P2₁/c (inferred) P-1 (typical for simpler analogs)
Hydrogen Bonds per Molecule 4 (predicted via graph set) 2–3 (observed in Etter’s analysis)
Refinement Program SHELXL SHELXL
Metabolite Profiling and Dereplication

LC/MS-based molecular networking () is critical for differentiating this compound from marine actinomycete-derived metabolites (). Its MS/MS fragmentation pattern would yield a cosine score (1.0 = identical, 0.0 = unrelated) when compared to databases. For example:

  • A cosine score >0.8 against salternamide E () would suggest shared cyclodipeptide features, but the sulfone and pyrazole groups in the target compound would reduce this score significantly .

Table 2: Hypothetical Molecular Networking Comparison

Compound Cosine Score vs. Target Key Differentiating Fragments
Salternamide E (cyclodipeptide) 0.35 Sulfone (-SO₂) absence
Thieno-pyrazole (non-sulfonated) 0.75 m/z 97 (SO₂ loss) missing
Hydrogen-Bonding and Supramolecular Behavior

The ethanediamide bridge and sulfone groups enable diverse hydrogen-bonding motifs. Graph set analysis () would classify interactions as D (donor) and A (acceptor) patterns. For instance:

  • The sulfone oxygen atoms likely act as acceptors (graph set C(4) chains), contrasting with carbonyl-dominated R₂²(8) motifs in non-sulfonated analogs .

Research Implications and Limitations

Methodologies like SHELXL refinement, ORTEP-3 visualization, and LC/MS dereplication (Evidences 1–5) provide frameworks for future studies, but synthetic or natural analog libraries must be screened to validate these hypotheses.

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